![molecular formula C14H21NO3 B2865628 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester CAS No. 1028320-34-4](/img/structure/B2865628.png)

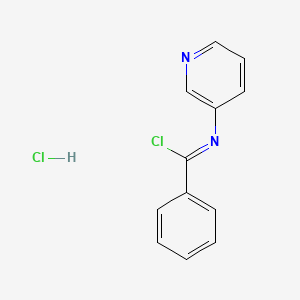

9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Acid-Catalyzed Reactions and Ring Expansion

One study focused on the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, leading to various hydroxy esters and unsaturated alcohols, rationalized through standard carbenium ion chemistry. This research provides insights into the behavior of spirocyclic compounds under acid catalysis, which could be relevant for designing novel synthetic pathways in organic chemistry (Adam & Crämer, 1987).

Ring Opening Reactions and Synthesis

Another study explored the ring-opening reactions of 6-oxo-substituted spiro-pyrrolidinediones, demonstrating the synthesis of 4-substituted-1,5-dihydro-3-hydroxy-2-oxo-1,5-diphenyl-2H-pyrroles. This work contributes to the field of heterocyclic chemistry by showcasing methods to generate complex molecules with potential pharmaceutical applications (Emerson, Titus, & Jones, 1998).

Enantioselective Synthesis

Research on the enantioselective synthesis of a specific 2-Azabicyclo[3.3.1]nonane-9-carboxylic acid reveals a pathway to create a compound with an embedded Morphan motif. Such synthetic strategies are crucial for developing novel amino acids that can serve as building blocks in peptide chemistry and drug discovery (Garrido, Nieto, & Díez, 2013).

Heterocyclic Compounds Formation

A study on the reactions of azathiabenzene anion with electrophiles demonstrated the formation of novel heterocyclic compounds, highlighting the versatility of spiro compounds in creating structurally diverse molecules. This research can inform efforts in medicinal chemistry and the development of new therapeutic agents (Shimizu et al., 1992).

Spiroacetal Synthesis

The synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from D-Glucose as novel structural motifs of spiroacetal natural products reveals the potential of these compounds in mimicking biologically active natural products. This research points to applications in developing new antibiotics and anticancer agents (Cuny, 2020).

Future Directions

properties

IUPAC Name |

tert-butyl 4-oxo-9-azadispiro[2.1.25.33]decane-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-12(2,3)18-11(17)15-8-13(4-5-13)10(16)14(9-15)6-7-14/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOXVBNWRSTZPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CC2)C(=O)C3(C1)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2865545.png)

![(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one](/img/structure/B2865547.png)

![(2E)-3-(dimethylamino)-1-(2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2865550.png)

![N-[(1-phenylcyclopropyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2865552.png)

![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B2865554.png)

![{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B2865556.png)

![N-(1'-((3,5-dimethylisoxazol-4-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2865563.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2865566.png)